1-Bromo-4-(bromomethoxy)butane
Description
1-Bromo-4-(bromomethoxy)butane is a brominated ether compound characterized by a butane backbone with bromine at the terminal carbon (position 1) and a bromomethoxy (-OCH₂Br) group at position 2. This structure renders it a bifunctional alkylating agent, capable of participating in nucleophilic substitution reactions at both brominated sites. While specific data for this compound are scarce in the provided evidence, analogs such as 1-bromo-4-ethoxybutane and 1-bromo-4-(tert-butoxy)butane suggest that steric and electronic effects of substituents critically influence its reactivity and applications in organic synthesis, polymer chemistry, or pharmaceutical intermediates .
Properties
CAS No. |
51918-70-8 |
|---|---|
Molecular Formula |
C5H10Br2O |
Molecular Weight |
245.94 g/mol |
IUPAC Name |
1-bromo-4-(bromomethoxy)butane |
InChI |
InChI=1S/C5H10Br2O/c6-3-1-2-4-8-5-7/h1-5H2 |
InChI Key |
WPUVUIYVMQGQBL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)COCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-bromo-4-(bromomethoxy)butane with structurally related brominated ethers, highlighting molecular properties, physical characteristics, and applications:
*Calculated molecular weight based on formula.
Key Findings:
Substituent Effects on Reactivity :
- Steric Hindrance : The tert-butoxy group in 1-bromo-4-(tert-butoxy)butane reduces reactivity in nucleophilic substitutions due to steric bulk, making it suitable for selective alkylation .
- Electronic Effects : The electron-withdrawing bromomethoxy group in 1-bromo-4-(bromomethoxy)butane likely enhances electrophilicity at both bromine sites compared to ethoxy or methoxy analogs .
Predicted densities (e.g., 1.160 g/cm³ for tert-butoxy derivative) suggest these compounds are denser than non-halogenated ethers .
Applications :
- Pharmaceuticals : Brominated butanes like 1-bromo-4-phenylbutane () are intermediates in drug synthesis, suggesting similar utility for 1-bromo-4-(bromomethoxy)butane.
- Polymer Chemistry : Fluorinated derivatives () are used in fluoropolymer films, while silyl-protected variants () aid in silicon-based material design.
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